D,L-Venlafaxine-d6
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Overview
Description
Synthesis Analysis
The synthesis of venlafaxine and its analogues, including deuterated versions, often involves chemoenzymatic methods that allow for stereo-selective synthesis. For instance, asymmetric synthesis of venlafaxine's enantiomers has been reported, highlighting the importance of enantioselectivity in the drug's pharmacological activity. These synthetic approaches provide valuable insights into the development of venlafaxine variants with potentially improved pharmacokinetic properties (Bhuniya & Nanda, 2012).
Molecular Structure Analysis
Venlafaxine is a racemic mixture composed of S-(+) and R-(-) enantiomers, each displaying different pharmacodynamic profiles. The molecular structure of venlafaxine, including its deuterated forms, plays a critical role in its mechanism of action, specifically in the inhibition of serotonin and norepinephrine reuptake. The structural analysis of venlafaxine and its metabolites has been enhanced through techniques such as liquid chromatography-tandem mass spectrometry (LC/MS/MS), which allows for detailed examination of the drug's enantiomers and their metabolic pathways (Kingbäck et al., 2012).
Chemical Reactions and Properties
Venlafaxine's chemical properties, including its reactivity and stability, are influenced by its structure and the presence of deuterium atoms in D,L-Venlafaxine-d6. These properties are essential for understanding the drug's metabolism, particularly how it is processed by cytochrome P450 enzymes such as CYP2D6 and CYP3A4, leading to its active metabolite O-desmethylvenlafaxine (ODV) and other metabolites. Studies have shown that the genotype of CYP2D6 can significantly affect the disposition of venlafaxine's enantiomers in the body (Kingbäck et al., 2012).
Physical Properties Analysis
The physical properties of venlafaxine, such as solubility, melting point, and crystalline form, can affect its formulation and therapeutic efficacy. Venlafaxine hydrochloride, for example, exists in multiple polymorphic forms, each with distinct physical characteristics. The study of these forms is crucial for drug design and development, ensuring optimal bioavailability and stability of the drug (Bernardi et al., 2013).
Scientific Research Applications
Metabolism and Genetic Polymorphism : Venlafaxine is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6, to yield active metabolites like O-desmethylvenlafaxine (ODV). Genetic polymorphisms in CYP2D6 can significantly affect the drug's efficacy and metabolism (Shams et al., 2006).
Treatment Efficacy and Genetic Factors : Variants in the SLC6A2 gene, which encodes the norepinephrine transporter, can influence the remission rate in patients with major depressive disorder treated with Venlafaxine (Yeh et al., 2015).
Treatment-Resistant Depression : Venlafaxine has been evaluated for treating treatment-resistant unipolar depression, showing effectiveness in a significant minority of patients (Nierenberg et al., 1994).
Forensic Toxicology : Studies have investigated the enantioselective analysis of Venlafaxine and its metabolites in postmortem samples, which can be critical in forensic toxicology (Kingbäck et al., 2012).
Electrochemical Detection : Research has been conducted to develop sensitive electrochemical methods for detecting Venlafaxine, highlighting its significance in pharmacological analysis (Maddah et al., 2020).
Pharmacogenetics and Genomics : The Venlafaxine pathway has been a subject of pharmacogenetic studies, focusing on its molecular targets and the implications of genetic variations in treatment response (Sangkuhl et al., 2014).
Pharmacokinetics : Ultra-performance liquid chromatography–mass spectrometry methods have been developed for determining Venlafaxine and its metabolites in biological samples, crucial for pharmacokinetic studies (Dubey et al., 2013).
Animal Studies : Animal studies, such as those on zebrafish, have been conducted to explore the antidepressant effects of Venlafaxine, especially in combination with other compounds like melatonin (Tang et al., 2019).
Neuropharmacological Effects : Venlafaxine's effects on neurotransmitter systems like α1-adrenergic, dopamine, and serotonin have been investigated, revealing insights into its mechanism of action (Maj & Rogóż, 1999).
Solid-State Evaluation : Studies have been performed to analyze the solid-state properties of Venlafaxine, such as polymorphic forms, which are crucial for its pharmaceutical formulation (Bernardi et al., 2013).
Cytotoxicity Studies : Research has evaluated the cytotoxic effects of Venlafaxine on isolated rat hepatocytes, highlighting its potential oxidative stress and impact on cellular structures (Ahmadian et al., 2016).
Pharmacogenomic Dosage Considerations : The relationship between CYP2D6 genotype and Venlafaxine dosage in various patient populations, including the elderly, has been a focus of pharmacogenomic research (McAlpine et al., 2007).
Interaction with Other Genetic Variants : Studies have examined how variants in SLC6A2 and SLC6A4 interact with Venlafaxine serum concentrations to influence therapy outcomes (Proft et al., 2014).
Anxiety Treatment in Depression : Meta-analyses have assessed the effectiveness of Venlafaxine in treating anxiety symptoms associated with depression, underlining its dual therapeutic role (Rudolph et al., 1998).
Safety And Hazards
properties
IUPAC Name |
3,3,4,4,5,5-hexadeuterio-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i4D2,5D2,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNVHUZROJLTJ-KETLRHEYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)OC)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D,L-Venlafaxine-d6 |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.